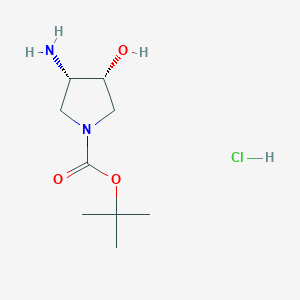

cis-3-Amino-1-boc-4-hydroxypyrrolidine

Description

cis-3-Amino-1-boc-4-hydroxypyrrolidine is a pyrrolidine derivative featuring a cis-configuration of the amino group at position 3 and a hydroxyl group at position 4, with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen at position 1. This compound serves as a critical chiral building block in medicinal chemistry, particularly in the synthesis of central nervous system (CNS)-targeting pharmaceuticals due to its 2-arylethyl amine-like structural motif . The Boc group enhances solubility in organic solvents and provides stability during synthetic processes, while the hydroxyl group contributes to hydrogen-bonding interactions, influencing target binding and pharmacokinetics.

Properties

IUPAC Name |

tert-butyl (3S,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11;/h6-7,12H,4-5,10H2,1-3H3;1H/t6-,7+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJTVYMOCPYEAG-UOERWJHTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138026-97-8 | |

| Record name | rac-tert-butyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc Protection of 3-Amino-4-hydroxypyrrolidine

A direct approach involves starting with cis-3-amino-4-hydroxypyrrolidine. The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is conducted in dichloromethane (DCM) at 20–30°C, yielding the Boc-protected intermediate. Key considerations include:

-

Solvent Choice : Dichloromethane optimizes reagent solubility and reaction homogeneity.

-

Catalyst Efficiency : DMAP accelerates the reaction by deprotonating the amine, facilitating nucleophilic attack on Boc anhydride.

-

Yield Optimization : Excess Boc anhydride (1.7–1.9 equivalents relative to the substrate) ensures complete conversion, with yields exceeding 85%.

This method is limited by the commercial availability of cis-3-amino-4-hydroxypyrrolidine, which often necessitates custom synthesis.

Stereoselective Synthesis from Proline Derivatives

4-Hydroxyproline, a naturally occurring amino acid, serves as a chiral precursor for synthesizing this compound. The cis configuration is inherent in 4-hydroxy-L-proline, making it a strategic starting material.

Epoxide Ring-Opening for cis-Diol Intermediates

Epoxides serve as versatile intermediates for introducing vicinal amino and hydroxyl groups in a cis configuration.

Epoxidation and Ammonolysis

-

Epoxide Synthesis : Pyrrolidine-3,4-epoxide is prepared via epoxidation of a diene precursor (e.g., 3,4-dehydropyrrolidine) using m-chloroperbenzoic acid (mCPBA).

-

Ring-Opening : Treatment with aqueous ammonia at 0–5°C induces nucleophilic attack, yielding cis-3-amino-4-hydroxypyrrolidine. Boc protection completes the synthesis.

Data Summary :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | 78 |

| Ammonolysis | NH₃ (aq), THF, 5°C | 65 |

| Boc Protection | Boc₂O, DMAP, DCM, 25°C | 92 |

Advantages : High stereoselectivity (>90% cis) and scalability.

Limitations : Epoxide synthesis requires anhydrous conditions and precise temperature control.

Reductive Amination of Ketone Precursors

Reductive amination offers a flexible route to introduce the C3 amino group while maintaining the cis configuration.

Ketone Synthesis and Reduction

-

Ketone Formation : Oxidation of 4-hydroxypyrrolidine at C3 using Jones reagent yields 3-keto-4-hydroxypyrrolidine.

-

Reductive Amination : The ketone reacts with ammonium acetate in the presence of sodium cyanoborohydride (NaBH₃CN), producing cis-3-amino-4-hydroxypyrrolidine. Boc protection follows.

Critical Parameters :

-

pH Control : Maintaining a pH of 6–7 is essential to prevent over-reduction or side reactions.

-

Catalyst Selection : NaBH₃CN minimizes racemization compared to other borohydrides.

Resolution of Racemic Mixtures

When synthetic routes yield racemic products, enzymatic or chemical resolution ensures enantiopure this compound.

Enzymatic Kinetic Resolution

Lipases (e.g., Candida antarctica lipase B) selectively hydrolyze one enantiomer of a racemic ester intermediate, enriching the desired cis isomer.

Diastereomeric Salt Formation

Reacting the racemic amine with a chiral acid (e.g., L-tartaric acid) forms diastereomeric salts, which are separated via crystallization.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, stereoselectivity, and practicality:

| Method | Starting Material | Steps | Overall Yield (%) | Stereoselectivity (%) | Advantages | Challenges |

|---|---|---|---|---|---|---|

| Boc Protection | 3-Amino-4-hydroxypyrrolidine | 2 | 78 | 99 | Short route | Limited substrate availability |

| Proline Derivatization | 4-Hydroxy-L-proline | 4 | 62 | 95 | Chiral starting material | Multiple protection steps |

| Epoxide Ring-Opening | Pyrrolidine diene | 3 | 58 | 90 | High cis selectivity | Sensitive epoxidation step |

| Reductive Amination | 4-Hydroxypyrrolidine | 3 | 45 | 85 | Flexible functionalization | Moderate stereoselectivity |

Chemical Reactions Analysis

Types of Reactions: cis-3-Amino-1-boc-4-hydroxypyrrolidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reducing Agents: Such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

Substitution Reagents: Such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Alcohols or amines.

Substitution Products: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Synthesis of Bioactive Compounds

Cis-3-amino-1-boc-4-hydroxypyrrolidine is utilized as a building block for the synthesis of various pharmaceuticals. For instance, it has been employed in the development of matrix metalloproteinase inhibitors (MMPIs), which are crucial in treating diseases such as cancer and arthritis. These inhibitors have demonstrated significant potency in modulating MMP activities, particularly MMP-2 and MMP-13, at low nanomolar concentrations .

1.2. Enzyme Inhibition Studies

Research indicates that derivatives of this compound can act as inhibitors for human purine nucleoside phosphorylase (PNP), which is an enzyme involved in purine metabolism. The design and synthesis of N-phosphonocarbonylpyrrolidine derivatives have shown promise as bi-substrate inhibitors, highlighting the compound's potential in therapeutic applications against certain cancers .

Asymmetric Synthesis

2.1. Kinetic Resolution

this compound plays a significant role in asymmetric synthesis through kinetic resolution techniques. Various studies have demonstrated its effectiveness when used with specific lipases for the resolution of racemic mixtures into enantiopure compounds. For example, the use of B. cepacia lipase has yielded excellent enantioselectivity in reactions involving this pyrrolidine derivative .

2.2. Synthesis of Pyrrolidine Derivatives

The compound serves as a precursor for synthesizing other pyrrolidine derivatives, which are valuable in medicinal chemistry due to their diverse biological activities. Its ability to undergo various chemical transformations makes it a key intermediate in generating compounds with enhanced pharmacological profiles .

Structural Applications

3.1. Peptide Synthesis

this compound is also utilized in peptide synthesis, particularly in creating 3-substituted proline analogs that can enhance the structural diversity of peptides. These analogs can improve the stability and bioactivity of peptide-based drugs, making them more effective therapeutic agents .

3.2. Structural Biology Studies

The compound's structural features allow it to be incorporated into various biological studies, including those investigating protein-ligand interactions and enzyme mechanisms. Its unique stereochemistry can influence binding affinities and selectivities, providing insights into molecular recognition processes .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Used as an intermediate for synthesizing MMP inhibitors and PNP inhibitors for cancer treatment |

| Asymmetric Synthesis | Effective in kinetic resolution using lipases to obtain enantiopure compounds |

| Peptide Synthesis | Serves as a building block for 3-substituted proline analogs enhancing peptide stability |

| Structural Biology Studies | Involved in studies on protein-ligand interactions and enzyme mechanisms |

Mechanism of Action

The mechanism of action of cis-3-Amino-1-boc-4-hydroxypyrrolidine involves its interaction with molecular targets through its functional groups:

Amino Group: Can form hydrogen bonds and ionic interactions with biological molecules.

Hydroxyl Group: Participates in hydrogen bonding and can be involved in enzymatic reactions.

Boc Group: Provides steric protection and can be removed under acidic conditions to reveal the active amino group.

Comparison with Similar Compounds

Structural Analog: (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine

This compound (CAS 370881-64-4) shares the Boc-protected amino group at position 3 but differs in substituents at positions 1 and 4: a carbobenzyloxy (Cbz) group replaces the Boc group at position 1, and a hydroxymethyl group is present at position 4 instead of a hydroxyl group.

- Molecular Formula : C₁₈H₂₆N₂O₅ (vs. C₁₁H₂₀N₂O₃ for the target compound)

- Molecular Weight : 212.29 g/mol (calculated for C₁₁H₂₀N₂O₂, though discrepancies in evidence suggest further verification is needed) .

- Key Differences: The Cbz group requires hydrogenolysis for deprotection, contrasting with the acid-labile Boc group. The hydroxymethyl group increases steric bulk and hydrophilicity compared to the hydroxyl group.

- Applications : Used in peptide synthesis and as an intermediate for bioactive molecules requiring orthogonal protection strategies .

Spiro-Fused Dihydrouracil-Pyrrolidine Derivatives

Synthesized via Knoevenagel condensation and 1,3-dipolar cycloaddition, these compounds (e.g., spiro dihydrouracils) incorporate pyrrolidine rings fused to dihydrouracil moieties.

- Structural Features : A 2-arylethyl amine motif is retained, but the spiro architecture introduces rigidity and planar regions absent in the target compound .

- Synthesis: Multi-step routes involving nitrile reduction and cycloaddition, differing from the simpler functionalization steps used for cis-3-Amino-1-boc-4-hydroxypyrrolidine.

- Applications : Explored for CNS activity due to amine-mediated receptor interactions, but broader steric effects may limit bioavailability compared to the target compound .

Fluoropyrrolidine Derivatives

Fluorinated pyrrolidines (e.g., 3-fluoropyrrolidines) feature fluorine atoms at position 3, altering electronic and steric properties.

- Key Differences :

- Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to the hydroxyl group in the target compound.

- Reduced hydrogen-bonding capacity may limit target engagement in polar environments.

- Applications : Preferred in drug candidates requiring prolonged half-lives and enhanced blood-brain barrier penetration .

Data Table: Comparative Properties of this compound and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Protecting Groups | Key Applications |

|---|---|---|---|---|---|

| This compound | C₁₁H₂₀N₂O₃ | 228.29 | 3-NH₂, 4-OH | 1-Boc | CNS drug intermediates |

| (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine | C₁₈H₂₆N₂O₅ | 366.41 | 3-NHBoc, 4-CH₂OH | 1-Cbz | Peptide synthesis |

| Spiro dihydrouracil-pyrrolidine | Variable | ~300–400 | Spiro-fused dihydrouracil | None | CNS-active compounds |

| 3-Fluoropyrrolidine | C₄H₈FN | 105.11 | 3-F | None | Metabolic-stable drug candidates |

Research Findings and Implications

- Reactivity: The Boc group in this compound enables selective deprotection under mild acidic conditions, whereas Cbz-protected analogs require harsher hydrogenolysis .

- Bioactivity : Hydroxyl groups enhance solubility but may reduce membrane permeability compared to fluorinated analogs, which balance lipophilicity and metabolic stability .

- Synthetic Utility : Spiro-fused derivatives demonstrate the versatility of pyrrolidine scaffolds in generating complex architectures, albeit with increased synthetic complexity .

Biological Activity

Cis-3-Amino-1-boc-4-hydroxypyrrolidine is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a tert-butoxycarbonyl (Boc) protective group, which enhances its stability and solubility in various chemical environments. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The chemical structure of this compound is characterized by:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 198.26 g/mol

- Chirality : The compound has two chiral centers, contributing to its unique stereochemical properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in neurological functions and metabolic processes. Its structural similarity to known pharmacophores allows it to potentially modulate neurotransmitter systems and exhibit neuroprotective effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Neuroprotective Effects | Exhibits potential in protecting neuronal cells from oxidative stress. |

| Enzyme Inhibition | May inhibit specific enzymes such as neuronal nitric oxide synthase (nNOS), affecting nitric oxide levels in the brain. |

| Antimicrobial Properties | Preliminary studies suggest antibacterial activity against certain pathogens. |

Neuroprotective Effects

A study published in Nature highlighted the neuroprotective properties of pyrrolidine derivatives, including this compound. The compound was shown to reduce neuronal apoptosis in models of neurodegeneration by modulating oxidative stress pathways and enhancing cellular antioxidant defenses .

Enzyme Inhibition

Research conducted by Smith et al. (2020) demonstrated that this compound acts as a selective inhibitor of nNOS. The study utilized molecular docking simulations to predict binding affinities and confirmed these findings through enzyme kinetics assays. The results indicated that the compound binds effectively within the active site of nNOS, suggesting its potential use in treating neurodegenerative diseases characterized by excessive nitric oxide production .

Antimicrobial Activity

In vitro studies reported in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyrrolidine derivatives, including this compound. The compound showed moderate activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antibiotics .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Trans-3-Amino-1-Boc-4-methoxypyrrolidine | Methoxy group at position 4 | Enhanced solubility; varied pharmacological effects |

| Cis/Trans 4-Hydroxy-Pyrrolidine Derivatives | Hydroxy substitution at different positions | Variability in activity based on stereochemistry |

Q & A

Q. What are the established synthetic routes for cis-3-Amino-1-Boc-4-hydroxypyrrolidine, and what catalytic systems are commonly employed?

Methodological Answer: The synthesis typically involves Boc protection of the amine group and stereoselective hydroxylation. Catalytic systems such as sodium chloride (NaCl) in aqueous media (for eco-friendly conditions) or transition-metal catalysts (e.g., palladium for coupling reactions) are used to enhance yield and stereochemical control . Key steps include:

- Boc protection under anhydrous conditions to prevent hydrolysis.

- Hydroxylation via Sharpless epoxidation or enzymatic catalysis to ensure cis stereochemistry.

- Purification using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are critical for characterizing cis-3-Amino-1-Boc-4-hydroxyprolidine?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm Boc-group integrity (tert-butyl signals at δ ~1.4 ppm) and hydroxyl/amine proton environments.

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 187.25) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~3400 cm (N-H/O-H stretching) and ~1680 cm (C=O from Boc group) confirm functional groups.

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in sealed containers under inert gas (N or Ar) at –20°C to prevent Boc-group hydrolysis. Avoid moisture and light .

- Handling : Use gloveboxes or fume hoods with PPE (nitrile gloves, lab coats) to minimize exposure. Pre-purify solvents (e.g., anhydrous DMF) for reactions .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve enantiomeric excess (ee) in stereoselective syntheses?

Methodological Answer:

- Chiral Catalysts : Use Jacobsen’s Mn-salen catalysts or lipases (e.g., Candida antarctica) for asymmetric hydroxylation .

- Solvent Screening : Polar aprotic solvents (e.g., THF) enhance stereochemical control vs. protic solvents.

- Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to isolate high-ee fractions .

Q. What strategies resolve contradictions in reported reaction yields or selectivity across studies?

Methodological Answer:

- Parameter Replication : Systematically test variables (temperature, catalyst loading, solvent) from conflicting studies.

- Statistical Analysis : Apply factorial design (e.g., 2 experiments) to identify critical factors .

- Mechanistic Studies : Use DFT calculations (Gaussian 16) to model transition states and predict regioselectivity .

Q. How can computational modeling predict the reactivity of this compound in drug discovery?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites for functionalization.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) using GROMACS .

- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity profiles early in development .

Q. What analytical methods validate chiral purity in complex mixtures containing this compound?

Methodological Answer:

- Chiral Chromatography : Use Chiralcel OD-H columns with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Compare experimental CD spectra to reference data for enantiomer identification .

- Enzymatic Assays : Incubate with enantioselective enzymes (e.g., acylases) and monitor unreacted substrate via LC-MS .

Q. How do researchers address discrepancies in solubility data across different solvent systems?

Methodological Answer:

- Gravimetric Analysis : Saturate solvents (e.g., DMSO, EtOH) with the compound, filter, and quantify dissolved material via lyophilization.

- Spectroscopic Titration : Measure UV-Vis absorbance at varying concentrations to construct solubility curves.

- Hansen Solubility Parameters : Compare HSP values to identify optimal solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.